molecular formula C13H15NO B1391852 N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one CAS No. 860265-66-3

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one

Cat. No.: B1391852
CAS No.: 860265-66-3
M. Wt: 201.26 g/mol
InChI Key: PBRZMHRUJNWWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a bicyclic lactam featuring a seven-membered ring system with a nitrogen atom at position 2 and a ketone group at position 5. This compound is synthesized via hydrogenation of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (4b) using a palladium-carbon catalyst in methanol, yielding an 80% product as a yellow oil . Its structure is confirmed by $^1$H NMR, $^{13}$C NMR, and mass spectrometry. The compound exhibits unique reactivity, such as rapid N-oxide formation with meta-chloroperbenzoic acid (m-CPBA) and subsequent Meisenheimer rearrangement to form 2-oxa-3-azabicyclo[3.2.1]oct-6-ene derivatives at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the palladium-catalyzed synthesis mentioned above provides a scalable route that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one and its derivatives have been studied extensively for their pharmacological properties, particularly as potential therapeutic agents.

Muscarinic Receptor Modulation

Research indicates that derivatives of 2-azabicyclo[2.2.1]heptane, including N-benzyl variants, serve as selective muscarinic receptor antagonists. These compounds show promise in treating various conditions such as:

  • Alzheimer's Disease : Targeting cognitive decline.
  • Psychosis : Managing symptoms of schizophrenia and related disorders.
  • Pain Management : Addressing chronic pain conditions.

Studies have demonstrated that modifications at the 7-position of the bicyclic structure can enhance selectivity and potency against muscarinic receptors, making them valuable in developing new therapies for these conditions .

Opioid Receptor Agonism

The compound has also been investigated for its role as a dual agonist for opioid receptors (µ, δ, and κ). This dual action could lead to novel analgesics with reduced side effects compared to traditional opioids. The unique structural features of this compound facilitate interactions with these receptors, potentially improving efficacy in pain management while minimizing addiction risks .

Synthetic Applications

This compound serves as a crucial building block in synthesizing various biologically active compounds.

Synthesis of Novel Analogues

The compound's structure allows for easy modification, enabling chemists to create a library of derivatives with diverse biological activities. For instance, the synthesis of 7-substituted analogues has been explored to develop new drugs targeting specific receptor subtypes .

Compound Functionality Potential Applications
7-Oxo DerivativesMuscarinic antagonismAlzheimer’s treatment
7-Bromo DerivativesNucleophilic substitutionAntimicrobial agents
Hydroxy DerivativesEnhanced receptor bindingPain relief

Case Studies and Research Findings

Several studies highlight the effectiveness of N-benzyl derivatives in drug discovery:

Study on Muscarinic Antagonists

In one study, researchers synthesized a series of 7-substituted 2-azabicyclo[2.2.1]heptanes and assessed their affinity and selectivity for muscarinic receptors. Results indicated that certain modifications significantly increased receptor binding affinity, suggesting a pathway for developing more effective Alzheimer's treatments .

Opioid Receptor Agonist Research

Another significant investigation focused on the dual agonistic properties of N-benzyl derivatives at opioid receptors. The study employed a copper-catalyzed click reaction to synthesize potential ligands, leading to the identification of several promising candidates that exhibited strong agonistic activity .

Mechanism of Action

The mechanism by which N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-Benzoyl-1-(Methoxymethyl)-7-azabicyclo[2.2.1]heptanes

These derivatives, synthesized via Boc-deprotection and acylation, exhibit unexpected resistance to base-catalyzed hydrolysis due to steric hindrance from the methoxymethyl group. For example, N-benzoyl derivatives (5a-c) show yields ranging from 35% to 77%, with melting points between 110–144°C. Their stability contrasts sharply with the reactivity of N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one, which undergoes rearrangement under mild conditions .

2,6-Diazabicyclo[3.2.0]heptan-7-ones

Compounds such as 6-(4-chlorophenyl)-4-iodo-3-phenyl-2,6-diazabicyclo[3.2.0]heptan-7-one (2c) demonstrate higher melting points (143–144°C) and chemo-diastereoselectivity in synthesis (65% yield). The diaza system introduces additional hydrogen-bonding sites, enhancing crystallinity compared to the monoaza system in the target compound. Substituents like halogens or cyclohexyl groups further modulate solubility and reactivity .

Epibatidine (7-Azabicyclo[2.2.1]heptane Derivatives)

Epibatidine, a bioactive alkaloid with a 7-azabicyclo[2.2.1]heptane core, features a chloropyridinyl substituent. Its stereochemistry (1R,2R,4S) is critical for nicotinic acetylcholine receptor binding. Unlike this compound, epibatidine’s pharmacological activity is driven by its exo-orientation and halogenated aromatic group .

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

Benzathine benzylpenicillin, a β-lactam antibiotic, contains a sulfur atom and a fused bicyclic system. The 4-thia-1-azabicyclo[3.2.0]heptane core confers β-lactamase resistance, a feature absent in the target compound. The sulfur atom also increases ring strain, enhancing reactivity toward nucleophilic attack .

6-Azabicyclo[3.2.0]heptan-7-one Derivatives

These compounds, such as 1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one (CAS 122080-98-2), exhibit distinct reactivity due to their smaller [3.2.0] ring system and electron-withdrawing tosyl groups. The tosyl group facilitates substitution reactions, unlike the benzyl group in the target compound, which promotes rearrangements .

Data Tables

Table 1: Physical and Spectral Properties of Selected Bicyclic Compounds

Compound Name Structure Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm) Notable Reactivity
This compound [2.2.1] monoaza 80 Oil $^1$H: 3.65 (m, 1H, CH-N) Meisenheimer rearrangement
6-(4-Chlorophenyl)-2,6-diazabicyclo[3.2.0]heptan-7-one [3.2.0] diaza 65 143–144 $^{13}$C: 174.2 (C=O) Diastereoselective synthesis
Epibatidine [2.2.1] 7-aza $^1$H: 5.12 (d, J=8 Hz) Nicotinic receptor agonism
Benzathine benzylpenicillin [3.2.0] 4-thia-1-aza β-Lactam antibiotic activity

Biological Activity

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a compound derived from the bicyclic structure of 2-azabicyclo[2.2.1]heptane, which has garnered attention due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Aza Diels-Alder reaction, which allows for the construction of the bicyclic framework. The synthesis typically involves starting materials such as furfurylamine and maleimides, leading to the formation of the desired bicyclic structure through a series of chemical transformations .

Biological Activity

Mechanism of Action

The primary biological activity of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological conditions. The compound exhibits high binding affinity for specific nAChR subtypes, particularly α4β2 and α7, which are associated with cognitive functions and pain modulation .

Analgesic Properties

Studies have shown that analogues of this compound possess significant analgesic properties, potentially offering therapeutic benefits in pain management . The analgesic effects are thought to be mediated through the activation of nAChRs, which can modulate pain pathways in the central nervous system.

Toxicity Concerns

Despite its promising biological activity, compounds related to this compound have been associated with toxicity, particularly at higher doses. This toxicity has been a barrier to clinical application, necessitating further research to optimize these compounds for safer therapeutic use .

Case Studies

Recent studies have evaluated the efficacy and safety profiles of various derivatives of this compound:

StudyCompoundFindings
AlRubaye et al., 2018N-Benzyl derivativesDemonstrated high binding affinity to nAChRs with notable analgesic effects in animal models .
RSC Publishing, 20137-Oxa analoguesShowed potential for reduced toxicity while maintaining receptor affinity .
ACS Publications, 2008Conduramine B-1 derivativesIdentified β-glucosidase inhibition, suggesting broader enzymatic interactions beyond nAChRs .

Future Directions

Ongoing research aims to refine the synthesis of this compound derivatives to enhance their therapeutic index by minimizing toxicity while maximizing analgesic efficacy. Investigations into structure-activity relationships (SAR) will further elucidate how modifications to the chemical structure influence biological activity.

Q & A

Q. Basic Synthesis

Q. Q1. What are the primary synthetic routes for N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one?

A1. The compound can be synthesized via catalytic hydrogenation of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene intermediates using palladium on carbon (Pd/C) in methanol, achieving yields up to 80% . Alternative methods include [2+2] cycloaddition reactions between ketenes and imines or ring-closing metathesis to construct the bicyclic framework, as demonstrated for structurally related azabicyclo compounds .

Q. Structural Characterization

Q. Q2. How is the stereochemistry of this compound resolved experimentally?

A2. X-ray crystallography is the gold standard for determining stereochemistry, revealing intermolecular hydrogen bonds (e.g., N-H···O=C) and ring conformations (boat or half-chair) . Complementary techniques like ¹H/¹³C NMR and HRMS are used to confirm substituent positions and molecular integrity, as shown in studies of analogous bicyclic lactams .

Q. Advanced Functionalization

Q. Q3. What catalytic strategies enable selective functionalization of the azabicyclo core?

A3. Enzymatic approaches, such as lipase-catalyzed enantioselective ring-opening (e.g., Candida antarctica Lipolase), provide access to chiral β-amino acids . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) allows allylation or arylation at specific positions, as seen in the synthesis of 6-allyl-6-phenyl derivatives .

Q. Reactivity and Stability

Q. Q4. How does the strained bicyclic structure influence chemical reactivity?

A4. The fused β-lactam and bicyclic system introduces significant ring strain, enhancing susceptibility to nucleophilic ring-opening reactions. This reactivity is exploited to generate heterocycles like tetrahydrofurans or aminocyclopentanecarboxamides . Stability under acidic/basic conditions must be empirically tested due to variable substituent effects .

Q. Biological Applications

Q. Q5. What enzymatic targets are associated with N-Benzyl-2-azabicyclo derivatives?

A5. Related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives exhibit nanomolar-range inhibition of cysteine proteases (e.g., cathepsins), suggesting potential for targeting proteolytic enzymes in disease models . Computational docking studies can guide structure-activity relationship (SAR) optimization for specific targets.

Q. Analytical Challenges

Q. Q6. What are common pitfalls in characterizing this compound derivatives?

A6. Key challenges include:

  • Spectral overlap in NMR due to complex bicyclic proton environments, requiring 2D techniques (COSY, HSQC) for resolution .
  • Isomer separation via chromatography, as minor stereoisomers may form during synthesis .
  • Mass spectrometry artifacts , such as in-source fragmentation, necessitating high-resolution HRMS validation .

Q. Data Contradictions

Q. Q7. How can researchers resolve discrepancies in reported synthetic yields?

A7. Variability often arises from:

  • Catalyst loading : Higher Pd/C ratios in hydrogenation improve yields but risk over-reduction .
  • Reaction scalability : Small-scale optimizations may fail to account for heat/mass transfer in larger batches .
  • Purification methods : Differences in solvent systems (e.g., EtOAc vs. hexane/acetone) impact isolated yields .

Q. Pharmacological Potential

Q. Q8. What preclinical models validate the bioactivity of azabicyclo derivatives?

A8. In vitro assays (e.g., enzyme inhibition kinetics) and cell-based models (e.g., cancer cell lines) are primary tools. For example, 4-oxa-1-azabicyclo derivatives show antitumor activity in IC50 ranges of 16.8 nM, requiring validation across multiple cell lines to rule off-target effects .

Q. Methodological Optimization

Q. Q9. What strategies improve enantiomeric excess (ee) in asymmetric synthesis?

A9. Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts) enhance ee. Lipase-mediated resolutions, achieving >90% ee for β-amino acid derivatives, are particularly effective .

Q. Computational Modeling

Q. Q10. How can molecular dynamics (MD) simulations aid in drug design?

A10. MD simulations predict binding modes and stability of azabicyclo derivatives with targets like proteases. For instance, docking studies with cathepsin L active sites can prioritize substituents for synthesis .

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRZMHRUJNWWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)C1CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.